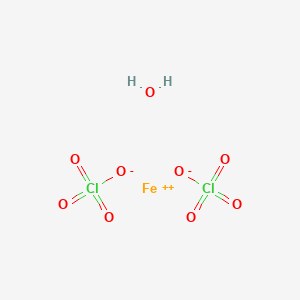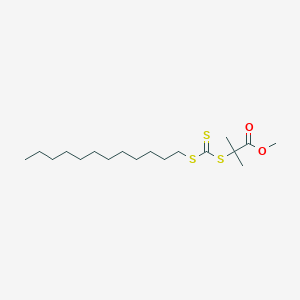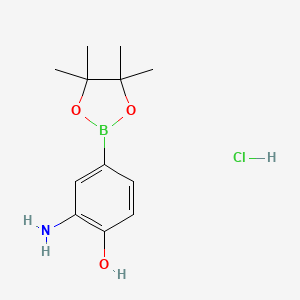
Iron(II) perchlorate hydrate
Übersicht
Beschreibung
Iron(II) perchlorate hydrate is a chemical compound with the formula Fe(ClO4)2·xH2O. It is a green, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its strong oxidizing properties and is often used as a reagent in chemical synthesis and analysis.
Wirkmechanismus
Target of Action
Iron(II) perchlorate hydrate primarily targets the respiratory system . It is an oxidizing agent , which means it can accept electrons from other substances in a chemical reaction .
Mode of Action
As an oxidizing agent, this compound can cause oxidation reactions, leading to changes in the chemical structures of the substances it interacts with . In solution, it slowly oxidizes in air to iron(III) oxyhydroxide .
Pharmacokinetics
Given its chemical properties, it is soluble in alcohol and water , which could influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As an oxidizing agent, it can cause oxidation reactions that lead to changes in the chemical structures of the substances it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the air, which can affect its stability. It also slowly oxidizes in air to iron(III) oxyhydroxide , which can influence its efficacy over time.
Biochemische Analyse
Biochemical Properties
Iron(II) perchlorate hydrate plays a significant role in biochemical reactions, particularly in iron metabolism and homeostasis. It interacts with several enzymes, proteins, and other biomolecules. For instance, iron regulatory proteins 1 and 2 (IRP1 and IRP2) are crucial in controlling iron metabolism by regulating the expression of proteins involved in iron uptake, release, and storage . These interactions help maintain the cytoplasmic labile iron pool at appropriate levels, ensuring proper cellular function. Additionally, this compound can bind to iron chaperones like poly(rC)-binding proteins (PCBP) 1 and 2, facilitating its incorporation into ferritin and other non-heme iron-containing proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in oxygen transport, electron transport, redox reactions, hydroxylations, and nucleotide biosynthesis . By regulating iron homeostasis, this compound ensures that cells have adequate iron levels for essential functions while preventing iron overload, which can be toxic. The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with iron regulatory proteins and other iron-binding molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an oxidizing agent. It can participate in redox reactions, where it alternates between its ferrous (Fe2+) and ferric (Fe3+) states . This redox cycling is crucial for its role in biochemical reactions, as it can facilitate electron transfer processes. This compound also binds to specific biomolecules, such as iron regulatory proteins and iron chaperones, influencing their activity and stability . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is hygroscopic and can absorb moisture from the air, potentially affecting its stability . Over time, this compound may oxidize to form iron(III) oxyhydroxide, which can alter its biochemical properties . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in maintaining iron homeostasis and preventing iron overload .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate iron levels and support essential biochemical processes . At high doses, it may cause toxic or adverse effects, such as oxidative stress and damage to cellular components . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to iron metabolism. It interacts with enzymes and cofactors that facilitate the incorporation of iron into heme and non-heme proteins . The compound’s role in redox reactions also influences metabolic flux and metabolite levels, ensuring that cells have adequate iron for various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to transferrin, a protein that transports iron in the blood, and facilitate its uptake by cells . The compound’s solubility in water and alcohol allows it to be readily absorbed and distributed within the body .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it participates in redox reactions and electron transport . The compound’s localization within cells can influence its activity and function, ensuring that it is available where needed for essential biochemical processes .
Vorbereitungsmethoden
Iron(II) perchlorate hydrate can be synthesized by reacting iron metal with dilute perchloric acid, followed by the evaporation of the solution. The reaction is as follows:
Fe+2HClO4+6H2O→Fe(ClO4)2⋅6H2O+H2
This reaction must be carried out under controlled conditions to avoid side reactions and ensure the purity of the product .
Analyse Chemischer Reaktionen
Iron(II) perchlorate hydrate undergoes various types of chemical reactions, including:
Oxidation: In the presence of air, iron(II) perchlorate slowly oxidizes to form iron(III) oxyhydroxide.
Reduction: The ferrous cation (Fe2+) can be reduced to metallic iron under suitable conditions.
Substitution: The perchlorate anion can be replaced by other anions in certain reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Iron(II) perchlorate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a source of ferrous ions for various reactions.
Biology: The compound is used in studies involving metal ion interactions with biological molecules.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is used in the manufacturing of batteries and other electronic components due to its strong oxidizing properties
Vergleich Mit ähnlichen Verbindungen
Iron(II) perchlorate hydrate can be compared with other similar compounds, such as:
- Manganese(II) perchlorate
- Cobalt(II) perchlorate
- Nickel(II) perchlorate
- Iron(III) perchlorate
These compounds share similar oxidizing properties but differ in their specific chemical behaviors and applications. This compound is unique due to its specific redox potential and stability under certain conditions .
Eigenschaften
IUPAC Name |
iron(2+);diperchlorate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJGQJHHCBZJZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336776 | |
| Record name | Iron(II) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335159-18-7 | |
| Record name | Iron(II) perchlorate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B6336337.png)
![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)](/img/structure/B6336362.png)







